2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-10-6-7-19-13(8-10)17-14(18-15(19)20)21-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQFWLIMJXJGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable nitrile or isocyanate.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent, such as 2-fluorobenzylthiol, under basic conditions.
Methylation: The final step involves the methylation of the core structure, which can be accomplished using methyl iodide or a similar methylating agent.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the triazinone core.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazinone derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
The pyrido[1,2-a][1,3,5]triazin-4-one scaffold has been extensively modified for medicinal and material science applications. Below is a detailed comparison of the target compound with structurally related analogues.
Structural Modifications and Substituent Effects
Key Observations :
- Position 2 Modifications: Sulfanyl-aryl groups (e.g., 2-fluorophenyl or 4-chlorophenyl) enhance hydrophobic interactions compared to amino or thioxo groups. The electron-withdrawing fluorine in the target compound may improve metabolic stability over chlorinated analogs .
- Iodo or chloro substituents at position 7 enable further functionalization via cross-coupling reactions .
Biological Activity
The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and synthesized data tables.
Chemical Structure and Synthesis
This compound features a pyrido[1,2-a][1,3,5]triazin core with a sulfanyl group attached to a fluorophenyl moiety. The synthesis typically involves multiple steps, including the formation of the triazin core through cyclization reactions and subsequent modifications to introduce the sulfanyl and fluorophenyl groups.
Biological Activity Overview
Research into the biological activity of this compound has focused on various aspects:
Antiviral Activity
Studies have indicated that derivatives of pyrido[1,2-a][1,3,5]triazin compounds exhibit antiviral properties. For instance, compounds similar to the target compound have been evaluated for their efficacy against viral infections. A notable study showed that certain triazine derivatives inhibited viral replication in vitro, suggesting potential therapeutic applications in antiviral drug development .
Anticancer Properties
The anticancer activity of related triazine compounds has been documented in several studies. For example, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines. In one study, a derivative exhibited an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116), indicating significant anticancer potential .
Antimicrobial Activity
The antimicrobial properties of pyrido[1,2-a][1,3,5]triazin derivatives have also been explored. Compounds derived from similar scaffolds showed promising antibacterial activity against a range of pathogens. For instance, certain derivatives were found to be as effective as standard antibiotics like streptomycin against specific bacterial strains .
Case Studies
Several case studies have highlighted the biological activities of compounds related to this compound:
-
Case Study 1: Antiviral Screening
- A series of pyrido[1,2-a][1,3,5]triazin derivatives were screened for antiviral activity against HIV and influenza viruses. Results indicated that modifications to the sulfanyl group significantly enhanced antiviral potency.
-
Case Study 2: Anticancer Evaluation
- A derivative was tested against breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 27.3 μM for one of the tested compounds.
Data Tables
| Activity Type | Compound | Cell Line/Pathogen | IC50 Value |
|---|---|---|---|
| Antiviral | Pyrido derivative | HIV | Not specified |
| Anticancer | Similar triazine | HCT-116 (Colon) | 6.2 μM |
| Anticancer | Similar triazine | MCF-7 (Breast) | 27.3 μM |
| Antimicrobial | Pyrido derivative | Various bacteria | Comparable to streptomycin |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
